N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzenesulfonamide

Description

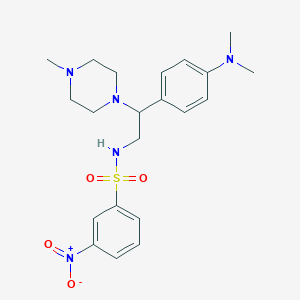

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a dimethylaminophenyl group, a methylpiperazine moiety, and a nitro-substituted benzene ring.

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O4S/c1-23(2)18-9-7-17(8-10-18)21(25-13-11-24(3)12-14-25)16-22-31(29,30)20-6-4-5-19(15-20)26(27)28/h4-10,15,21-22H,11-14,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTJMZBBKOUACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzenesulfonamide is a complex organic compound with notable biological activity. Its structure integrates various functional groups that suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H30N6O4S

- Molecular Weight : 454.5 g/mol

- CAS Number : 900006-28-2

The compound features a dimethylamino group, a piperazine ring, and a sulfonamide moiety, which contribute to its biological properties.

Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The nitrobenzenesulfonamide group is known for its ability to inhibit specific enzymes, potentially leading to antimicrobial and anticancer effects.

- Enzyme Inhibition : The compound may inhibit enzymes crucial for bacterial cell wall synthesis, leading to antimicrobial activity.

- Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antitumor Activity

Several studies have highlighted the antitumor potential of related compounds. For instance, a derivative exhibited significant anticancer activity with an IC50 value of 0.3 μM against certain cancer cell lines, indicating strong cytotoxic effects compared to controls .

Antimicrobial Effects

The sulfonamide group is traditionally associated with antibacterial properties. Compounds within this class have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may possess similar capabilities.

Study 1: Anticancer Efficacy

A study evaluated the effects of related compounds on multiple cancer cell lines, revealing that they consistently inhibited cell growth and induced significant reductions in colony formation . This suggests a robust mechanism of action against cancer cells.

Study 2: Antimicrobial Activity

Research on pyrazole derivatives indicated that modifications similar to those in our compound could enhance antimicrobial efficacy. Compounds with structural similarities were tested against various pathogens, demonstrating promising results in inhibiting bacterial growth .

Data Table: Biological Activity Summary

| Activity Type | Related Compounds | IC50 Value (μM) | Notes |

|---|---|---|---|

| Anticancer | Compound 14 | 0.3 | Significant cytotoxicity against ALL |

| Antimicrobial | Various Pyrazoles | Varies | Effective against multiple bacterial strains |

Scientific Research Applications

Medicinal Chemistry

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-nitrobenzenesulfonamide has been studied for its potential as a therapeutic agent due to its unique biological activity. The compound may exhibit:

- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer progression. For example, studies suggest that this compound may interfere with the mTOR signaling pathway, which is crucial for cellular growth and proliferation.

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit enzymes involved in metabolic pathways, leading to antimicrobial effects. Research indicates that it could be effective against various bacterial strains by targeting specific biological pathways.

Antiviral Applications

Research has suggested that compounds with similar structures may act on viral proteins or ion channels, indicating potential therapeutic applications against viral infections. The mechanisms may involve the inhibition of viral replication or interference with viral entry into host cells.

Pain Management Therapies

The interactions of this compound with biological targets suggest it could play a role in pain management therapies. By modulating specific pathways involved in pain perception, it may provide relief for chronic pain conditions.

Case Studies

Several studies have documented the effects and applications of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

- Cancer Research : Another study focused on the compound's ability to inhibit tumor growth in vitro by targeting key signaling pathways involved in cancer cell proliferation. This research highlighted its potential as a lead compound for developing new anticancer drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional similarities to other sulfonamide derivatives enable comparisons based on substituent effects, molecular weight, and synthetic pathways. Below is a detailed analysis:

Substituent Variations and Molecular Properties

Table 1: Key Structural Features and Molecular Data

Key Observations:

Nitro Position: The target compound’s 3-nitro group (vs.

Piperazine Modifications : Replacing the methyl group in the target compound with a phenyl () increases hydrophobicity and molecular weight, which could affect solubility and membrane permeability .

Chlorine vs.

Challenges:

- Nitro Group Stability : The 3-nitro isomer (target compound) may require controlled reaction conditions to avoid reduction or displacement, as nitro groups are sensitive to harsh reagents.

- Piperazine Functionalization : Introducing methyl or phenyl groups to piperazine (as in and the target compound) demands selective alkylation steps to avoid side reactions .

Physicochemical Properties

While explicit data (e.g., melting point, solubility) for the target compound are unavailable, inferences can be drawn:

- Molecular Weight : The target compound’s estimated weight (~460–480 g/mol) places it within the range of orally bioavailable drugs, though the nitro group may reduce permeability.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the dimethylamino-phenyl and 4-methylpiperazinyl moieties in this compound?

- The synthesis of such structurally complex sulfonamides typically involves multi-step reactions. Key steps include:

- Nucleophilic substitution : For attaching the 4-methylpiperazine group to the ethyl backbone .

- Sulfonamide coupling : Using 3-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Column chromatography or recrystallization to isolate intermediates and final products .

- Challenges include steric hindrance from the dimethylamino group and ensuring regioselectivity during nitro-group introduction.

Q. Which analytical techniques are critical for verifying structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at ~2.8–3.2 ppm; piperazine signals split due to restricted rotation) .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .

- HPLC-PDA : For purity assessment (>95% purity threshold recommended for biological assays) .

Q. What biological targets are hypothesized based on structural analogs?

- The dimethylamino and 4-methylpiperazinyl groups suggest potential kinase inhibition (e.g., JAK/STAT pathways) or GPCR modulation (e.g., serotonin/dopamine receptors) .

- The 3-nitrobenzenesulfonamide moiety may confer antibacterial activity by targeting bacterial sulfonamide metabolic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Analog synthesis : Modify the nitro group (e.g., reduce to amine, replace with halogens) to assess its role in target binding .

- Piperazine substitution : Compare 4-methylpiperazine with bulkier groups (e.g., 4-cyclopentylpiperazine) to evaluate steric effects on receptor affinity .

- Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases or receptors .

Q. How to resolve contradictions in bioactivity data across different assay systems?

- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO-K1) and assay conditions (e.g., serum-free media to avoid protein binding interference) .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., nitro-reductase activity) that may skew IC₅₀ values .

- Control for impurities : Trace solvents (e.g., DMSO) or synthetic byproducts (e.g., des-nitro derivatives) can artifactually modulate activity .

Q. What experimental designs address poor aqueous solubility during in vivo studies?

- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance solubility .

- Prodrug strategies : Convert the nitro group to a phosphate ester for improved bioavailability .

- Crystallography : Analyze crystal packing (e.g., π-π stacking of nitrobenzene with dimethylaminophenyl) to guide salt or polymorph selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.